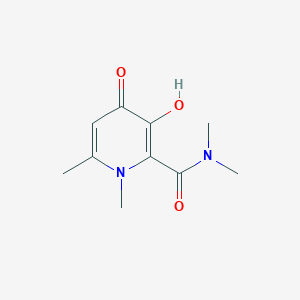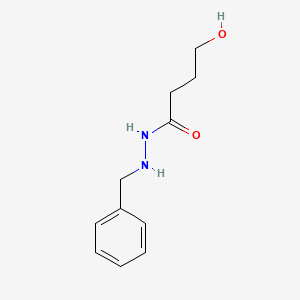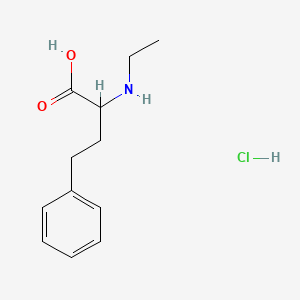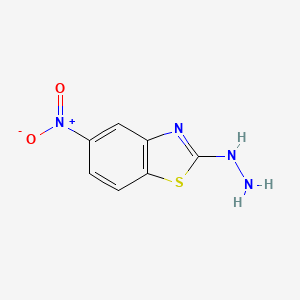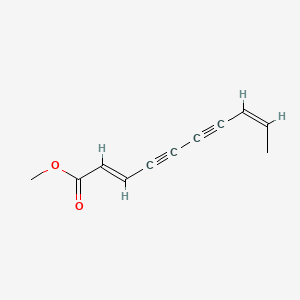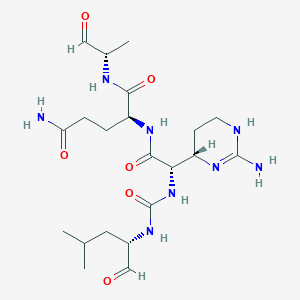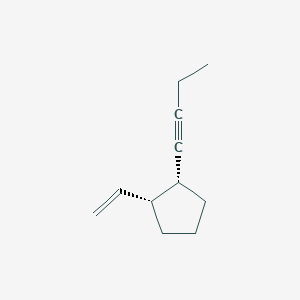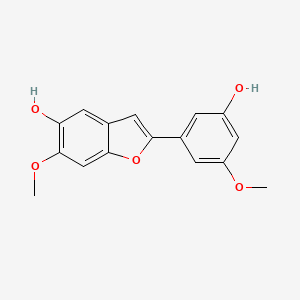
Moracin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moracin B is a natural product belonging to the benzofuran family. It is isolated from various plants, including Morus alba (white mulberry), Artocarpus heterophyllus (jackfruit), and Cassia fistula (golden shower tree) . This compound exhibits a range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moracin B typically involves the use of benzofuran as a starting material. One common synthetic route includes the Sonogashira cross-coupling reaction followed by in situ cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in plants. extraction from plant sources such as Morus alba is a viable method. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Moracin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofurans .
Scientific Research Applications
Moracin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzofuran chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents.
Mechanism of Action
Moracin B exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species . The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Moracin C: Another benzofuran derivative with similar antioxidant properties.
Moracin M: Known for its moderate free radical scavenging activity.
Coumarins: Structurally related compounds with various biological activities.
Uniqueness
Moracin B is unique due to its potent antioxidant activity and its ability to modulate multiple biological pathways. Its diverse range of biological activities makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
67259-16-9 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(3-hydroxy-5-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O5/c1-19-12-4-9(3-11(17)7-12)14-6-10-5-13(18)16(20-2)8-15(10)21-14/h3-8,17-18H,1-2H3 |
InChI Key |
GOUSNRMGQRTROZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC3=CC(=C(C=C3O2)OC)O |
melting_point |
184 - 185 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


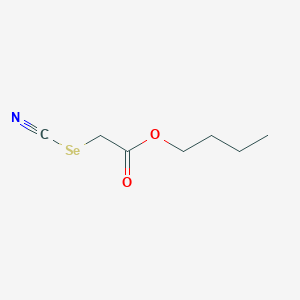
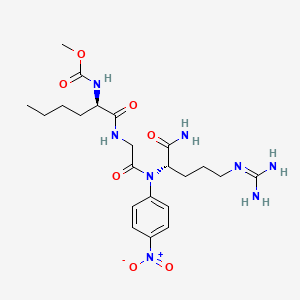
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
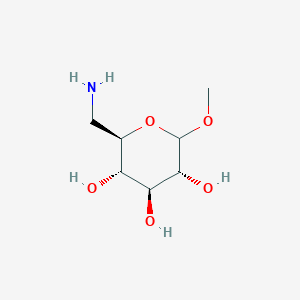
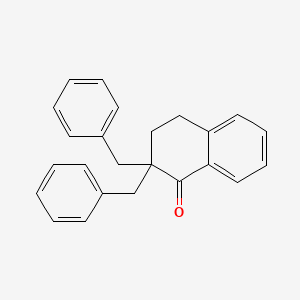
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
